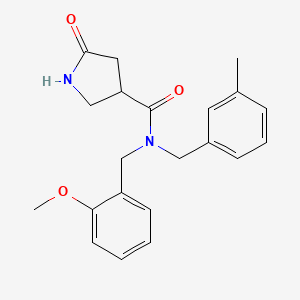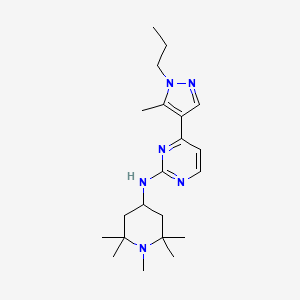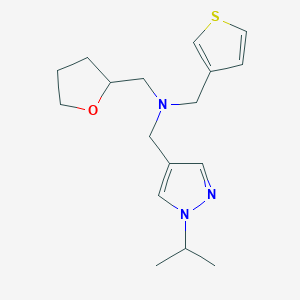![molecular formula C16H20N2O2 B5905055 N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as JNJ-17216498, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance.
Scientific Research Applications
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications. It has been shown to be a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance. This compound has been used in preclinical studies to investigate the role of the orexin system in the regulation of feeding behavior, reward processing, and addiction. It has also been studied as a potential treatment for insomnia, narcolepsy, and other sleep disorders.
Mechanism of Action
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide selectively binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are endogenous ligands of this receptor. This results in a decrease in the activity of orexin neurons, which are involved in the regulation of sleep-wake cycles, appetite, and energy balance. By blocking the orexin-1 receptor, N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide can promote sleep and reduce food intake.
Biochemical and Physiological Effects:
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce food intake, promote sleep, and increase slow-wave sleep. It has also been shown to decrease the activity of orexin neurons, which are involved in the regulation of sleep-wake cycles, appetite, and energy balance. These effects make N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide a potential therapeutic agent for the treatment of sleep disorders and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for the orexin-1 receptor. This makes it a valuable tool for investigating the role of the orexin system in the regulation of sleep-wake cycles, appetite, and energy balance. However, one limitation of using this compound is its potential off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments using N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide.
Future Directions
There are several future directions for research on N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of sleep disorders and obesity. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to investigate the role of the orexin system in the regulation of reward processing and addiction. N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide could be used as a tool to investigate the effects of orexin receptor antagonism on these processes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide and its potential off-target effects. This will help to improve the accuracy and interpretation of experiments using this compound.
Synthesis Methods
The synthesis of N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide involves the reaction of 2-bromo-1-(4-ethylphenoxy)ethane with N-methyl-1H-pyrrole-2-carboxamide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been described in detail in a research article by Liu et al. (2010).
properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-6-8-14(9-7-13)20-12-11-18(2)16(19)15-5-4-10-17-15/h4-10,17H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAQXUFCJKQZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)
![N-cyclopentyl-4-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutanamide](/img/structure/B5904989.png)



![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)
![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)